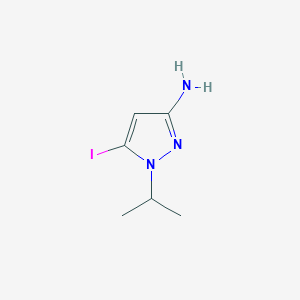

5-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine

Description

Molecular Structure and Chemical Nomenclature

The systematic IUPAC name for this compound is 5-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine. This name precisely describes its molecular architecture:

Pyrazole (B372694): A five-membered aromatic ring containing two adjacent nitrogen atoms.

1-(propan-2-yl): An isopropyl group attached to the nitrogen atom at the first position of the pyrazole ring.

3-amine: An amino group (-NH2) substituted at the third position of the pyrazole ring.

5-iodo: An iodine atom attached to the fifth position of the pyrazole ring.

The presence of both an amino group and an iodine atom makes this molecule a multifunctional platform for further chemical modifications.

Interactive Data Table: Properties of this compound and Related Compounds

| Property | Value (for this compound) | Value (for related compound: 3-iodo-1-isopropyl-5-methyl-1H-pyrazole) nih.gov |

| Molecular Formula | C6H10IN3 | C7H11IN2 |

| Molecular Weight | 267.07 g/mol (calculated) | 250.08 g/mol nih.gov |

| IUPAC Name | This compound | 3-iodo-5-methyl-1-propan-2-ylpyrazole nih.gov |

| CAS Number | Not found in searched databases | 1354706-90-3 nih.gov |

Significance of the Pyrazole Scaffold in Heterocyclic Chemistry

The pyrazole core is a privileged scaffold in medicinal chemistry and materials science. mdpi.compharmablock.com Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. mdpi.comnih.gov Several commercially available drugs, such as the anti-inflammatory celecoxib (B62257) and the anticancer agent crizotinib, feature a pyrazole moiety, underscoring its therapeutic importance. mdpi.com

The versatility of the pyrazole ring stems from its unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor, which facilitates strong interactions with biological targets like enzymes and receptors. pharmablock.com Furthermore, the pyrazole ring is a bioisostere for other aromatic systems, like benzene, offering a means to modulate a molecule's physicochemical properties, such as solubility and lipophilicity, to improve its drug-like characteristics. pharmablock.com In organic synthesis, aminopyrazoles are particularly valuable as they serve as key starting materials for the construction of more complex fused heterocyclic systems. scirp.orgnih.gov

Contextualization within Halogenated Pyrazole Research

The introduction of halogen atoms, such as iodine, into the pyrazole ring is a common strategy in drug design to enhance the biological activity and pharmacokinetic profile of a compound. Halogens can influence a molecule's binding affinity to its target through various non-covalent interactions, including halogen bonding—a specific interaction between a covalently bound halogen and a Lewis base. researchgate.netmdpi.com

Research on halogenated pyrazoles has demonstrated their potential in various therapeutic areas. For instance, studies have shown that halogen substitutions on pyrazoline rings can lead to potent and selective inhibitors of enzymes like monoamine oxidase-B (MAO-B), which is a target for the treatment of neurodegenerative diseases. nih.gov The position and nature of the halogen can significantly impact the compound's potency and selectivity. nih.gov The iodine atom in this compound, being a large and polarizable halogen, can participate in strong halogen bonds, potentially making it a valuable intermediate for developing targeted therapies. researchgate.netresearchgate.net

Overview of Academic and Research Relevance

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest significant academic and research relevance. As a substituted aminopyrazole, it is a valuable building block for synthesizing a diverse range of heterocyclic compounds. scirp.orgtandfonline.com The amino group provides a reactive site for further functionalization, allowing for the construction of larger, more complex molecules. nih.gov

The combination of the pyrazole scaffold, an amino group, and an iodo substituent makes this compound a prime candidate for investigation in several areas:

Medicinal Chemistry: It can be used as a starting material for the synthesis of novel kinase inhibitors, anticancer agents, or antimicrobial compounds. mdpi.comtandfonline.com The iodo group can be used for cross-coupling reactions to introduce further diversity, while the aminopyrazole core is a known pharmacophore.

Materials Science: Pyrazole derivatives are explored for their applications in creating functional materials, and the specific substitutions on this compound could impart unique electronic or photophysical properties.

Chemical Biology: As a potential inhibitor of various enzymes, it could be used as a chemical probe to study biological pathways. nih.gov

In essence, this compound represents a molecule of interest at the intersection of synthetic chemistry, medicinal chemistry, and materials science, with its full potential yet to be explored.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10IN3 |

|---|---|

Molecular Weight |

251.07 g/mol |

IUPAC Name |

5-iodo-1-propan-2-ylpyrazol-3-amine |

InChI |

InChI=1S/C6H10IN3/c1-4(2)10-5(7)3-6(8)9-10/h3-4H,1-2H3,(H2,8,9) |

InChI Key |

RJCLUFGLWCPUDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC(=N1)N)I |

Origin of Product |

United States |

Synthetic Methodologies for 5 Iodo 1 Propan 2 Yl 1h Pyrazol 3 Amine

Strategies for Pyrazole (B372694) Ring Construction

The synthesis of the pyrazole core is a well-explored area of organic chemistry. Several strategies have been developed to construct this five-membered heterocycle, each with its own advantages and limitations.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The most classic and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. beilstein-journals.orgijpsjournal.com In the context of 5-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine, this would typically involve the reaction of a β-ketonitrile with isopropylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the pyrazole ring. chim.it The regioselectivity of the cyclization with substituted hydrazines can be a critical factor, often influenced by the reaction conditions. chim.it

The general applicability of this method is vast, allowing for the synthesis of a wide array of substituted pyrazoles. ijpsjournal.commdpi.com For instance, the condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide has been shown to produce 1-aryl-3,4,5-substituted pyrazoles in high yields. mdpi.com Similarly, the reaction of β-ketonitriles with hydrazine hydrate (B1144303) is a cornerstone for the synthesis of 3(5)-aminopyrazoles. chim.itarkat-usa.org

| Reactants | Key Features | Reference |

|---|---|---|

| β-Ketonitrile and Isopropylhydrazine | Classic and versatile method for 3-aminopyrazole (B16455) synthesis. Regioselectivity can be a challenge. | chim.it |

| 1,3-Diketones and Arylhydrazines | High yields for 1-aryl-3,4,5-substituted pyrazoles at room temperature. | mdpi.com |

| α,β-Unsaturated Ketones and Hydrazine Derivatives | Leads to the formation of pyrazolines, which require subsequent oxidation to yield pyrazoles. | mdpi.com |

1,3-Dipolar Cycloaddition Approaches

A powerful and atom-economical alternative for pyrazole synthesis involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. nih.gov In this approach, a diazo compound or a nitrile imine acts as the 1,3-dipole, which reacts with an alkyne or an alkene to form the pyrazole or pyrazoline ring, respectively. acs.orgresearchgate.net The in-situ generation of diazo compounds from stable precursors like tosylhydrazones has made this method more practical and safer. acs.org

This strategy offers a high degree of regiocontrol and is particularly useful for synthesizing polysubstituted pyrazoles. acs.orgnih.gov For instance, the reaction of in-situ generated diazo compounds with terminal alkynes regioselectively affords 3,5-disubstituted pyrazoles. acs.org Furthermore, intramolecular versions of this reaction have been developed to access fused polycyclic pyrazoles. acs.org

Transition Metal-Catalyzed Ring-Forming Processes

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of pyrazoles, offering novel pathways and enhanced efficiency. rsc.orgresearchgate.net These methods often involve the C-H functionalization of pre-existing molecules or the catalytic coupling of various components. rsc.orgnih.gov For example, rhodium-catalyzed multicomponent synthesis has been employed to produce N-naphthoyl pyrazoles. rsc.org

Transition metal-catalyzed reactions can provide access to pyrazole derivatives that are difficult to obtain through traditional methods. rsc.org These reactions often proceed under mild conditions and with high regioselectivity. researchgate.net

One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. rsc.orgbohrium.comresearchgate.net This strategy avoids the isolation of intermediates, thereby reducing waste and simplifying the experimental procedure. acs.org

Several MCRs have been developed for the synthesis of pyrazoles, often combining condensation and cycloaddition reactions. nih.gov For instance, a one-pot, four-component reaction involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can be used to synthesize dihydropyrano[2,3-c]pyrazoles. rsc.orgresearchgate.net The use of catalysts, such as sodium gluconate or nano-catalysts, can further enhance the efficiency and greenness of these reactions. rsc.orgbiointerfaceresearch.com

Ring Transformation and Rearrangement Pathways

Less common, but nonetheless valuable, are synthetic routes to pyrazoles that involve the transformation or rearrangement of other heterocyclic rings. For example, pyrimidines and their N-alkylated salts can undergo ring contraction to form pyrazoles upon treatment with nucleophiles like hydrazine. wur.nl This transformation is particularly efficient when using activated pyrimidine (B1678525) derivatives. wur.nl Another example is the Rh(II)-catalyzed ring expansion of pyrazoles with diazocarbonyl compounds to furnish 1,2-dihydropyrimidines, a reaction that proceeds through a pyrazolium (B1228807) ylide intermediate. acs.org

Introduction of the Propan-2-yl (Isopropyl) Group at N1

Once the pyrazole ring is formed, the introduction of the isopropyl group at the N1 position is a crucial step in the synthesis of this compound. The N-alkylation of pyrazoles is a well-established transformation, but the regioselectivity can be a significant challenge in unsymmetrically substituted pyrazoles. publish.csiro.au

The alkylation can be achieved using various alkylating agents, such as isopropyl halides or sulfates, in the presence of a base. publish.csiro.augoogle.com The choice of base and solvent can significantly influence the ratio of the N1 and N2 alkylated isomers. publish.csiro.authieme-connect.com For instance, the use of a bulky, non-coordinating base like 2,6-lutidine has been shown to favor the formation of the less sterically hindered N1-alkylated product. thieme-connect.com

Recent advancements in biocatalysis have also provided enzymatic methods for the selective N-alkylation of pyrazoles. nih.gov Engineered methyltransferases have been developed that can utilize haloalkanes to alkylate pyrazoles with high regioselectivity. nih.gov Additionally, magnesium-catalyzed methods have been reported for the regioselective N2-alkylation of 3-substituted pyrazoles. thieme-connect.com

| Method | Alkylating Agent | Key Features | Reference |

|---|---|---|---|

| Conventional Alkylation | Isopropyl halides/sulfates | Regioselectivity is a major challenge; influenced by base and solvent. | publish.csiro.au |

| Alkylation with Bulky Base | Isopropyl halides | Use of bases like 2,6-lutidine can improve regioselectivity towards the less hindered nitrogen. | thieme-connect.com |

| Enzymatic Alkylation | Haloalkanes | Offers high regioselectivity through engineered enzymes. | nih.gov |

| Gas-Phase Alkylation | Alcohols | Utilizes crystalline aluminosilicate (B74896) catalysts for high yield and purity. | google.com |

N-Alkylation Strategies

A prevalent method for synthesizing the target compound involves the N-alkylation of a pre-formed pyrazole intermediate. This approach typically starts with a pyrazole core, such as 3-amino-5-iodopyrazole, which is then reacted with an isopropyl-containing electrophile. The reaction is conducted in the presence of a base, which deprotonates the pyrazole nitrogen, thereby enhancing its nucleophilicity to attack the alkylating agent.

Common alkylating agents for this purpose include 2-bromopropane (B125204) or isopropyl iodide. nih.gov The efficiency of the reaction is highly dependent on the choice of base and solvent. Strong bases like sodium hydride (NaH) are often used in polar aprotic solvents such as dimethylformamide (DMF) to facilitate the reaction. nih.gov Alternatively, weaker bases like potassium carbonate (K2CO3) in solvents like DMF can also be effective, as demonstrated in the synthesis of related N-isopropyl pyrazolo[3,4-d]pyrimidines.

Incorporation of the Isopropyl Moiety During Ring Formation

An alternative synthetic design incorporates the isopropyl group during the initial formation of the pyrazole ring. This is accomplished through a cyclocondensation reaction between an isopropyl-substituted hydrazine, namely isopropylhydrazine, and a suitable three-carbon component, such as a β-ketonitrile. This method directly establishes the N-isopropyl substitution pattern, circumventing potential regioselectivity issues that can occur during the N-alkylation of asymmetrically substituted pyrazoles. The resulting 1-isopropyl-1H-pyrazol-3-amine can then undergo iodination at the C5 position to yield the final product.

Regioselective Iodination at the C5 Position

The introduction of iodine at the C5 position of the 1-isopropyl-1H-pyrazol-3-amine core is a critical transformation. The electron-rich pyrazole ring is prone to electrophilic substitution, making regiocontrol a key challenge. Various protocols have been developed to achieve this selective iodination.

Electrophilic Iodination Protocols

Direct electrophilic iodination is a common and effective strategy. This method employs an electrophilic iodine source that preferentially reacts with the electron-rich C5 position of the pyrazole ring. Reagents such as N-iodosuccinimide (NIS) and molecular iodine (I2) are frequently used. mdpi.com The reactivity and regioselectivity of these reactions can be enhanced by acidic conditions. researchgate.net For instance, the use of NIS in conjunction with acids like sulfuric acid or trifluoroacetic acid can effectively iodinate even deactivated pyrazole rings. researchgate.netacs.org

| Reagent | Conditions | Comments |

| N-Iodosuccinimide (NIS) | Acetonitrile (B52724), often with an acid catalyst (e.g., TFA, H2SO4) | Highly effective for a range of pyrazoles; acidic conditions improve rate and regioselectivity. researchgate.netnih.gov |

| Iodine (I2) | In the presence of an oxidant (e.g., CAN, HIO3) or a base (e.g., K2CO3) | Oxidative conditions generate a more potent electrophile; basic conditions can also facilitate the reaction. mdpi.comnih.gov |

Metal-Mediated Iodination Methods

Metal-mediated approaches can also achieve regioselective iodination. While direct C-H iodination of pyrazoles using palladium catalysis is less common, lithiation followed by quenching with an iodine source is a powerful technique. This method involves the deprotonation of the C5 position using a strong base like n-butyllithium (n-BuLi) at low temperatures, creating a lithium pyrazolide intermediate. This intermediate is then reacted with elemental iodine (I2) to afford the 5-iodo derivative with high regioselectivity. nih.govresearchgate.net

Oxidant-Promoted Iodination Techniques

These techniques generate a highly reactive electrophilic iodine species in situ from a mild iodide source, typically potassium iodide (KI) or sodium iodide (NaI), and an oxidizing agent. This method is often considered a greener alternative. Common oxidants include ceric ammonium (B1175870) nitrate (B79036) (CAN), hydrogen peroxide (H2O2), or iodic acid (HIO3). mdpi.comnih.gov The I2-HIO3 system, for example, has been shown to efficiently iodinate various pyrazoles. mdpi.com Similarly, the combination of elemental iodine and CAN in acetonitrile is effective for the C4-iodination of certain pyrazoles, highlighting the importance of the specific substrate and conditions for achieving the desired regioselectivity. nih.govresearchgate.net

| Oxidant | Iodine Source | Solvent | Typical Outcome |

| Ceric Ammonium Nitrate (CAN) | I2 | Acetonitrile | Effective for C4-iodination of 1-aryl-3-CF3-pyrazoles. nih.govresearchgate.net |

| Hydrogen Peroxide (H2O2) | I2 | Water | Provides a green and efficient method for iodinating pyrazoles. researchgate.net |

| Iodic Acid (HIO3) | I2 | Acetic Acid/CCl4 | Efficiently iodinates a wide range of pyrazoles without toxic waste. mdpi.com |

Diazotization-Based Iodination (Sandmeyer-type reactions)

When direct iodination is challenging, a Sandmeyer-type reaction offers a reliable alternative, provided a C5-amino group is present or can be introduced. thieme-connect.de This process begins with the diazotization of a 5-aminopyrazole precursor using sodium nitrite (B80452) (NaNO2) in a strong acid like sulfuric acid. The resulting diazonium salt is then treated with a solution of potassium iodide (KI). organic-chemistry.orgnih.gov The diazonium group serves as an excellent leaving group and is displaced by the iodide ion to form the 5-iodo-pyrazole. wikipedia.orgstackexchange.com This method is particularly valuable for synthesizing specific regioisomers that are not accessible through direct electrophilic substitution. thieme-connect.de

| Diazotizing Agent | Acid | Iodine Source | Key Feature |

| Sodium Nitrite (NaNO2) | H2SO4 or HCl | Potassium Iodide (KI) | Classic method for converting an amino group to an iodide via a diazonium salt. thieme-connect.denih.gov |

| Sodium Nitrite/Silica Sulfuric Acid | - | Potassium Iodide (KI) | A one-pot, solvent-free method for diazotization-iodination of aromatic amines. thieme-connect.de |

Introduction of the 3-Amino Group

The introduction of an amino group at the C3 position of the pyrazole ring is a key transformation in the synthesis of the target compound. Several established methods in heterocyclic chemistry can be adapted for this purpose.

Direct amination of a pre-functionalized pyrazole core is a desirable strategy due to its atom economy. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a powerful tool for forming carbon-nitrogen bonds. researchgate.netresearchgate.netnih.gov This reaction has been successfully applied to the amination of aryl halides and has been extended to various heteroaromatic systems, including pyrazoles. researchgate.netnih.gov For the synthesis of this compound, a plausible route would involve the Buchwald-Hartwig amination of a 3-halo-5-iodo-1-(propan-2-yl)-1H-pyrazole precursor, such as 3-bromo-5-iodo-1-(propan-2-yl)-1H-pyrazole.

The reaction typically employs a palladium catalyst, such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)), in combination with a suitable phosphine (B1218219) ligand, like tBuDavePhos, and a base, such as sodium tert-butoxide (NaOtBu). researchgate.net The choice of ligand is critical and often requires optimization to achieve high yields. While the direct amination of 3-iodopyrazoles can be challenging, the use of more reactive bromo or chloro precursors at the 3-position might be more effective. The reaction would likely be carried out in an inert solvent like toluene (B28343) or dioxane under heating. chemspider.com

| Catalyst System Component | Example | Role |

| Palladium Precatalyst | Pd(dba)₂ | Active catalyst source |

| Phosphine Ligand | tBuDavePhos | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | NaOtBu | Deprotonates the amine and facilitates reductive elimination |

| Amine Source | Ammonia (B1221849) or an ammonia equivalent | Provides the amino group |

| Solvent | Toluene or Dioxane | Inert reaction medium |

It is important to note that the direct use of ammonia can be challenging due to its high volatility and potential for catalyst inhibition. nih.gov Therefore, ammonia equivalents, such as benzophenone (B1666685) imine followed by hydrolysis, are often employed. researchgate.net

A widely used and reliable method for introducing an amino group onto an aromatic or heteroaromatic ring is the reduction of a nitro group. This approach would involve the synthesis of a 5-iodo-1-(propan-2-yl)-1H-3-nitropyrazole intermediate. The nitration of pyrazoles typically occurs at the 4-position, but with appropriate directing groups and reaction conditions, nitration at the 3- or 5-position can be achieved.

Once the 3-nitro precursor is obtained, its reduction to the corresponding 3-amino pyrazole can be accomplished using various reducing agents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or transfer hydrogenation using a hydrogen donor like hydrazine or ammonium formate. nih.gov Another effective method is the use of metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) powder in acetic acid or in the presence of ammonium chloride. nih.govijrar.org Sodium dithionite (B78146) has also been reported for the reduction of nitroindoles, a reaction that could potentially be adapted for nitropyrazoles. ijrar.org

| Reducing Agent | Conditions | Advantages | Potential Challenges |

| H₂/Pd-C | Catalytic amount of Pd/C, H₂ atmosphere | Clean reaction, high yields | Potential for dehalogenation (removal of the iodo group) |

| SnCl₂/HCl | Stoichiometric amounts in a protic solvent | Chemoselective, tolerates many functional groups | Formation of tin-containing byproducts can complicate workup |

| Fe/NH₄Cl or Fe/AcOH | Stoichiometric iron powder | Inexpensive, environmentally benign | Can require harsh acidic conditions |

| Sodium Dithionite | Basic or neutral aqueous solution | Mild conditions | May have limited applicability to all substrates |

The nucleophilic aromatic substitution (SNAr) of a halogen atom on an electron-deficient heterocyclic ring with an amine is a classic method for introducing an amino group. youtube.comchemguide.co.ukyoutube.comsavemyexams.com For this strategy to be effective, the pyrazole ring needs to be sufficiently activated by electron-withdrawing groups. In the case of this compound synthesis, a 3,5-dihalopyrazole precursor, such as 3-chloro-5-iodo-1-(propan-2-yl)-1H-pyrazole, could be reacted with ammonia or an ammonia equivalent. nih.gov

The reaction is typically carried out at elevated temperatures and pressures in a sealed vessel, often using a solution of ammonia in a solvent like ethanol (B145695). chemguide.co.uk The success of this reaction is highly dependent on the nature of the halogen leaving group (Cl > Br > I) and the electronic properties of the pyrazole ring. The presence of the iodo group at the 5-position may not provide sufficient activation for the substitution to occur readily at the 3-position.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. The synthesis of aminopyrazoles can be achieved through the condensation of a hydrazine with a β-ketonitrile. chim.itbeilstein-journals.org To synthesize this compound via this route, one could envision a reaction between isopropylhydrazine and a suitably substituted β-ketonitrile. However, the direct incorporation of the iodo group at the desired position using this method can be challenging. A more plausible approach would be to first synthesize 1-(propan-2-yl)-1H-pyrazol-3-amine from isopropylhydrazine and a β-ketonitrile, followed by a regioselective iodination at the 5-position.

Another multi-component approach involves the reaction of hydrazines with α,β-unsaturated nitriles bearing a leaving group. chim.it This method could potentially be adapted to incorporate the required substituents.

Synthetic Yield Optimization and Green Chemistry Considerations

Optimizing the synthetic yield and incorporating green chemistry principles are crucial aspects of modern organic synthesis. researchgate.netrsc.org

The choice of catalyst and reagents plays a pivotal role in the efficiency and environmental impact of the synthesis.

Catalyst Selection:

For palladium-catalyzed aminations, the development of highly active and stable catalysts is key. Modern catalyst systems often utilize bulky and electron-rich phosphine ligands that can promote the reaction at lower catalyst loadings and milder conditions. researchgate.netnih.gov The use of heterogeneous catalysts, such as palladium nanoparticles supported on various materials, is a green alternative as it simplifies catalyst recovery and reuse. nih.gov For reductions, while classic metal-acid systems are effective, exploring greener alternatives like catalytic transfer hydrogenation with recyclable catalysts is beneficial. nih.gov Several green catalysts have been reported for pyrazole synthesis in general, including nano-catalysts and solid acids, which can be employed in solvent-free or aqueous conditions. researchgate.netnih.govmdpi.com

Reagent Selection:

In the context of green chemistry, it is important to select reagents that are less toxic and generate minimal waste. For nitration reactions, traditional methods often use a mixture of nitric and sulfuric acids, which are highly corrosive. Milder nitrating agents could be explored. For amination via reduction, replacing stoichiometric metal reductants with catalytic methods reduces metal waste. When considering nucleophilic substitution, the use of aqueous ammonia solutions, if feasible, would be a greener choice than organic amine solutions.

The table below summarizes some green chemistry considerations for the different synthetic strategies:

| Synthetic Strategy | Green Chemistry Consideration |

| Direct Amination | Use of highly active, recyclable palladium catalysts. Exploration of aqueous reaction media. |

| Reduction of Nitro Group | Employing catalytic transfer hydrogenation instead of stoichiometric metal reductants. |

| Nucleophilic Substitution | Using water as a solvent and ammonia as the nucleophile where possible. |

| Multi-component Reactions | Inherently atom-economical. Performing these reactions in green solvents like water or ethanol, or under solvent-free conditions. researchgate.net |

By carefully selecting the synthetic route and optimizing the reaction conditions with a focus on catalyst and reagent choice, the synthesis of this compound can be achieved in an efficient and environmentally conscious manner. Further research into specific reaction conditions for the key transformations on the target scaffold is warranted to develop a robust and scalable synthetic process.

Solvent Effects and Reaction Media

The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly influence reaction rates, yields, and the regioselectivity of the iodination process. The selection of an appropriate solvent is guided by the solubility of the reactants and reagents, as well as its ability to facilitate the desired chemical transformation.

In the synthesis of related aminopyrazole derivatives, a range of solvents have been explored. For instance, in the preparation of multi-substituted aminopyrazoles through an iodine-mediated cyclization, ethanol was found to be a highly effective solvent, providing good yields. arkat-usa.org When compared with other solvents such as 1,4-dioxane (B91453) and various polar aprotic solvents, ethanol offered a balance of reactivity and environmental considerations, making it a preferred choice. arkat-usa.org

For the halogenation of other pyrazole derivatives, such as 3-aryl-1H-pyrazol-5-amines, polar aprotic solvents have demonstrated considerable utility. Dimethyl sulfoxide (B87167) (DMSO) was identified as a superior solvent for bromination reactions using N-bromosuccinimide (NBS), suggesting its potential applicability in iodination reactions as well. mdpi.com In a different approach, the synthesis of a related compound, 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, was successfully carried out in dimethylformamide (DMF), another polar aprotic solvent.

Furthermore, "green chemistry" approaches have highlighted the use of water as a viable reaction medium for the iodination of pyrazoles, often in the presence of an oxidizing agent like hydrogen peroxide. google.com This method offers the advantage of being environmentally benign. The use of nitrile solvents, such as acetonitrile, has also been reported to significantly accelerate the formation of aminopyrazole derivatives in certain reactions. google.com

The following table summarizes the solvents used in the synthesis of related aminopyrazole compounds and their observed effects:

| Solvent | Reactants/Reaction Type | Observation | Reference |

| Ethanol | Iodine-mediated cyclization for aminopyrazoles | Good yields, environmentally friendly. | arkat-usa.org |

| 1,4-Dioxane | Iodine-mediated cyclization for aminopyrazoles | Similar yield to ethanol. | arkat-usa.org |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Halogenation of aminopyrazoles | Excellent yields for bromination with NBS in DMSO. DMF used for synthesis of a related iodo-pyrazole. | mdpi.com |

| Water | Iodination of pyrazoles with I₂/H₂O₂ | "Green" and effective method. | google.com |

| Acetonitrile | Formation of aminopyrazole derivatives | Expedites reaction, leading to very fast conversion. | google.com |

| Dichloromethane (DCM) | Synthesis of aminopyrazole derivatives | Effective solvent for certain condensation reactions. | mdpi.com |

Reaction Condition Tuning (Temperature, Time, Pressure)

The optimization of reaction conditions, including temperature, reaction time, and pressure, is a crucial step in maximizing the yield and purity of this compound. These parameters are often interdependent and must be carefully controlled.

Temperature: The reaction temperature can have a profound impact on the rate of reaction and the formation of byproducts. In the iodine-mediated synthesis of aminopyrazoles in ethanol, a temperature of 60°C was found to be optimal, providing a good balance between reaction time and yield. arkat-usa.org For the synthesis of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMF, a higher temperature of 80°C was employed with a reflux setup. Some syntheses of related aminopyrazole derivatives are even conducted at ambient temperature, which can be advantageous for simplifying the experimental setup and minimizing energy consumption. mdpi.comresearchgate.net

Time: The duration of the reaction is another critical factor. Insufficient reaction time can lead to incomplete conversion of the starting material, while excessively long reaction times may result in the formation of degradation products or undesired side reactions. For the synthesis of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a reaction time of 2 hours at reflux was reported to be effective. In the ambient temperature synthesis of an N-pyrazolyl imine, a longer reaction time of 24 hours was utilized. mdpi.comresearchgate.net The optimal reaction time is typically determined by monitoring the progress of the reaction using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Pressure: For the majority of laboratory-scale syntheses of pyrazole derivatives, the reactions are conducted at atmospheric pressure. The use of elevated pressure is generally not required unless gaseous reactants are involved or if the reaction kinetics are significantly enhanced under such conditions. The available literature on the synthesis of related iodo-aminopyrazoles does not indicate the use of pressure as a critical parameter for optimization.

A summary of reaction conditions from related syntheses is provided in the table below:

| Temperature | Time | Solvent | Reaction Type | Yield | Reference |

| 60°C | 3 hours | Ethanol | Iodine-mediated cyclization | 80% | arkat-usa.org |

| 80°C (Reflux) | 2 hours | DMF | Synthesis of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 72% | |

| Ambient | 24 hours | Methanol | Condensation for N-pyrazolyl imine synthesis | 81% | mdpi.comresearchgate.net |

| Room Temperature | 3 hours | DMSO | Bromination of 3-phenyl-1-tosyl-1H-pyrazol-5-amine | 99% | mdpi.com |

Chemical Reactivity and Derivatization Pathways of 5 Iodo 1 Propan 2 Yl 1h Pyrazol 3 Amine

Transformations Involving the C5-Iodine Substituent

The carbon-iodine bond at the C5 position of the pyrazole (B372694) ring is the most labile site for electrophilic substitution and is particularly amenable to palladium-catalyzed cross-coupling reactions. This reactivity allows for the straightforward introduction of a wide array of carbon and heteroatom-based functionalities.

Carbon-Carbon Cross-Coupling Reactions

The development of new carbon-carbon bonds is a cornerstone of modern organic synthesis. For 5-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine, this is most effectively achieved through palladium-catalyzed cross-coupling reactions, which are tolerant of the free amino group.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.govresearchgate.net For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the C5 position. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. nih.gov The presence of the unprotected amino group can sometimes inhibit the catalyst, but the use of appropriate ligands and reaction conditions can overcome this challenge. nih.gov

Detailed research has demonstrated the successful Suzuki-Miyaura coupling of iodo-pyrazoles with various arylboronic acids. nih.gov While specific examples for this compound are not extensively documented in the provided results, the general reactivity of similar substrates suggests that it would readily participate in such transformations. nih.govnih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 5-Aryl-1-(propan-2-yl)-1H-pyrazol-3-amine | Good to Excellent |

Note: This is a representative example based on similar reactions and may require optimization for this specific substrate.

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction allows for the introduction of alkynyl moieties onto the pyrazole core, which are valuable synthons for further transformations. The reaction is generally carried out under mild conditions with an amine base that also often serves as the solvent. wikipedia.org

Studies on similar 5-iodo-pyrazoles have shown that they undergo Sonogashira coupling with terminal alkynes in good yields. nih.govresearchgate.net The reaction of this compound with a terminal alkyne would be expected to proceed smoothly under standard Sonogashira conditions to afford the corresponding 5-alkynyl-1-(propan-2-yl)-1H-pyrazol-3-amine.

Table 2: Representative Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|---|

| This compound | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 5-Alkynyl-1-(propan-2-yl)-1H-pyrazol-3-amine | Good |

Note: This is a representative example based on similar reactions and may require optimization for this specific substrate.

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound. organic-chemistry.orgwikipedia.org It is known for its tolerance of a wide variety of functional groups, making it a suitable method for the derivatization of complex molecules. uwindsor.ca The primary drawback of this reaction is the toxicity of the organotin reagents. organic-chemistry.org

Table 3: Representative Stille Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|---|

| This compound | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Toluene (B28343) | 5-R-1-(propan-2-yl)-1H-pyrazol-3-amine | Moderate to Good |

Note: This is a representative example based on similar reactions and may require optimization for this specific substrate.

Carbon-Heteroatom Cross-Coupling Reactions

The formation of carbon-heteroatom bonds is crucial for the synthesis of many biologically active compounds. The C5-iodine of this compound serves as an effective handle for such transformations.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a direct route to arylamines. organic-chemistry.org This reaction is of great importance in medicinal chemistry for the synthesis of a wide range of nitrogen-containing compounds. nih.govnih.gov The reaction typically requires a palladium catalyst, a suitable phosphine ligand, and a base. organic-chemistry.orgchemspider.com

The amination of five-membered heterocyclic halides, including pyrazoles, can be challenging due to potential catalyst inhibition by the nitrogen-containing heterocycle. nih.gov However, the development of specialized ligands has enabled the successful Buchwald-Hartwig amination of a variety of bromo- and iodo-pyrazoles. nih.gov It is therefore highly probable that this compound can be coupled with a range of primary and secondary amines to furnish the corresponding 5-amino-substituted pyrazoles.

Table 4: Representative Buchwald-Hartwig Amination Reaction

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|---|

| This compound | Amine (R¹R²NH) | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 5-(R¹R²N)-1-(propan-2-yl)-1H-pyrazol-3-amine | Good |

Note: This is a representative example based on similar reactions and may require optimization for this specific substrate.

Nucleophilic Displacement Reactions

The iodine atom at the C5 position of the pyrazole ring is susceptible to nucleophilic displacement, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds. The electron-rich nature of the pyrazole ring facilitates these processes.

Prominent examples of these transformations include the Suzuki-Miyaura and Sonogashira couplings. nih.gov In a Suzuki-Miyaura coupling , the iodo-pyrazole is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is exceptionally versatile for introducing aryl or vinyl substituents at the C5 position. The Sonogashira coupling employs a palladium catalyst and a copper(I) co-catalyst to couple the iodo-pyrazole with a terminal alkyne, yielding a 5-alkynyl-pyrazole derivative. These reactions are valued for their broad functional group tolerance and are instrumental in medicinal chemistry for constructing complex molecules. nih.gov

Table 1: Examples of Nucleophilic Displacement Reactions

| Reaction Type | Reagents & Conditions | Product Type |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 5-Aryl/vinyl-1-(propan-2-yl)-1H-pyrazol-3-amine |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) catalyst (e.g., CuI), Base (e.g., Et₃N) | 5-Alkynyl-1-(propan-2-yl)-1H-pyrazol-3-amine |

Reductive Dehalogenation

The carbon-iodine bond can be selectively removed through reductive dehalogenation, replacing the iodine atom with a hydrogen atom. This transformation is useful when the iodo group is used as a directing group or when the parent de-iodinated compound is the desired product. A common and efficient method is catalytic hydrogenation . organic-chemistry.org

This reaction is typically performed using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). libretexts.org The process is generally clean and results in high yields. organic-chemistry.org Alternative methods include the use of reducing agents like lithium aluminium hydride, although this may be less selective depending on other functional groups present in the molecule. rsc.org

Table 2: Common Methods for Reductive Dehalogenation

| Method | Reagents & Conditions | Product |

| Catalytic Hydrogenation | H₂, Pd/C catalyst, Solvent (e.g., Ethanol) | 1-(propan-2-yl)-1H-pyrazol-3-amine |

Reactivity of the 3-Amino Group

Acylation and Alkylation Reactions

The 3-amino group is a potent nucleophile and readily undergoes acylation and alkylation. Acylation is typically achieved by treating the aminopyrazole with an acyl chloride or acid anhydride. wikipedia.orglibretexts.org The reaction often includes a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. wikipedia.org This reaction results in the formation of a stable amide linkage.

Alkylation introduces alkyl groups onto the amino function. However, direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation, producing secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. More controlled methods are often preferred to achieve mono-alkylation. novartis.com

Table 3: Acylation and Alkylation of the 3-Amino Group

| Reaction | Reagent Type | General Product |

| Acylation | Acyl chloride (R-COCl) or Acid Anhydride | N-(5-iodo-1-(propan-2-yl)-1H-pyrazol-3-yl)amide |

| Alkylation | Alkyl halide (R-X) | N-Alkyl-5-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine |

Diazotization and Subsequent Transformations

The primary amino group at the C3 position can be converted into a diazonium salt through a process called diazotization . arkat-usa.org This reaction involves treating the aminopyrazole with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). nih.gov The resulting pyrazolediazonium salt is a highly versatile intermediate.

Due to their instability, these diazonium salts are typically used immediately in subsequent reactions. They are excellent substrates for Sandmeyer-type reactions , where the diazonium group is replaced by a wide range of substituents. wikipedia.orgorganic-chemistry.org For example, treatment with copper(I) chloride, bromide, or cyanide can introduce chloro, bromo, or cyano groups, respectively. Reaction with potassium iodide allows for the synthesis of the corresponding 3-iodo-pyrazole. nrochemistry.comnih.gov

Table 4: Sandmeyer Reactions of Diazotized this compound

| Reagent | Product |

| Copper(I) Chloride (CuCl) | 3-Chloro-5-iodo-1-(propan-2-yl)-1H-pyrazole |

| Copper(I) Bromide (CuBr) | 3-Bromo-5-iodo-1-(propan-2-yl)-1H-pyrazole |

| Potassium Iodide (KI) | 3,5-Diiodo-1-(propan-2-yl)-1H-pyrazole |

| Copper(I) Cyanide (CuCN) | 5-Iodo-1-(propan-2-yl)-1H-pyrazole-3-carbonitrile |

Condensation Reactions

The 3-amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. libretexts.org These acid-catalyzed reactions result in the formation of an imine, also known as a Schiff base, with the elimination of a water molecule. youtube.com The reaction is reversible and the stability of the resulting C=N double bond can vary depending on the substituents. These imine intermediates can be valuable for further synthetic transformations.

Table 5: Condensation with Carbonyl Compounds

| Carbonyl Reagent | Product Type |

| Aldehyde (R-CHO) | Imine (Schiff Base) |

| Ketone (R-CO-R') | Imine (Schiff Base) |

Cyclization Reactions to Form Fused Heterocycles

The 3-aminopyrazole (B16455) moiety is a key building block for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. The amino group, in conjunction with an adjacent ring nitrogen or a substituent, can react with bifunctional electrophiles to construct new rings.

One of the most common applications is the synthesis of pyrazolo[3,4-b]pyridines . This can be achieved through the condensation of the 3-aminopyrazole with 1,3-dicarbonyl compounds or their equivalents. mdpi.com For instance, reaction with an α,β-unsaturated ketone in the presence of a catalyst like zirconium tetrachloride can lead to the formation of the fused pyridine ring. mdpi.com Another established route is the Gould-Jacobs reaction, which utilizes reagents like diethyl 2-(ethoxymethylene)malonate. mdpi.com

Similarly, pyrazolo[3,4-d]pyrimidines , which are purine (B94841) bioisosteres, can be synthesized from 3-aminopyrazoles. researchgate.net A common strategy involves reaction with a one-carbon electrophile followed by cyclization. For example, reaction with formamide (B127407) or orthoformates can lead to the formation of the pyrimidine (B1678525) ring. Another pathway involves condensation with reagents like thiourea (B124793) followed by further transformations to build the fused system. researchgate.netnih.gov

Table 6: Synthesis of Fused Heterocycles

| Target Fused System | Typical Reagents |

| Pyrazolo[3,4-b]pyridine | 1,3-Dicarbonyl compounds, α,β-Unsaturated ketones |

| Pyrazolo[3,4-d]pyrimidine | Formamide, Thiourea, Diethyl ethoxymethylenemalonate |

Transformations of the Pyrazole Ring System

The pyrazole ring in this compound is susceptible to various transformations, allowing for the introduction of additional functional groups and the construction of more complex molecular architectures.

Electrophilic Aromatic Substitution at Unsubstituted Positions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In pyrazoles, the C4 position is generally the most susceptible to electrophilic attack due to the directing effects of the ring nitrogen atoms. The presence of an activating amino group at C3 and an isopropyl group at N1 further influences the electron density of the ring, while the iodo-group at C5 also plays a role in directing incoming electrophiles.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided search results, general principles of pyrazole chemistry suggest that reactions like nitration, halogenation, and sulfonation would likely occur at the C4 position. The reaction conditions would need to be carefully controlled to prevent side reactions, such as oxidation of the amino group.

| Reaction Type | Reagents | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 5-Iodo-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine |

| Bromination | Br₂/FeBr₃ | 4-Bromo-5-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine |

| Sulfonation | SO₃/H₂SO₄ | 5-Iodo-3-amino-1-(propan-2-yl)-1H-pyrazole-4-sulfonic acid |

Regioselectivity Studies of Further Functionalization

The regioselectivity of further functionalization of the pyrazole ring is a critical aspect for the synthesis of specific derivatives. Studies on related pyrazole systems provide insights into the expected outcomes for this compound.

For instance, in the iodination of 1-aryl-3-CF3-1H-pyrazoles, the choice of reagents and reaction conditions dictates the position of iodination. Treatment with n-BuLi followed by iodine leads to exclusive formation of the 5-iodo derivative, while using ceric ammonium nitrate (B79036) (CAN) and iodine results in the 4-iodo isomer. nih.gov This highlights the potential to selectively functionalize either the C4 or C5 position of the pyrazole ring by carefully selecting the synthetic methodology.

In the context of this compound, the existing iodine at the C5 position would likely direct further electrophilic substitutions to the C4 position. However, metal-halogen exchange reactions, such as those involving organolithium reagents, could potentially be employed to replace the iodine at C5 with other functional groups, offering a different regiochemical outcome.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The proton NMR (¹H NMR) spectrum of 5-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are indicative of the electronic environment surrounding the protons, while the coupling patterns (spin-spin splitting) provide insights into the proximity of neighboring protons.

The isopropyl group attached to the pyrazole (B372694) nitrogen gives rise to a characteristic septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃). The amine group (-NH₂) typically appears as a broad singlet, and the proton on the pyrazole ring exhibits a singlet, reflecting its isolated position.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Pyrazole-H |

| Data not available | Data not available | Data not available | -CH (isopropyl) |

| Data not available | Data not available | Data not available | -CH₃ (isopropyl) |

Detailed experimental data for chemical shifts and coupling constants are not publicly available in the searched scientific literature.

The carbon-13 NMR (¹³C NMR) spectrum provides complementary information by detailing the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, with its chemical shift dependent on its hybridization and the nature of its substituents.

The spectrum is expected to show signals for the three carbons of the pyrazole ring, with the carbon bearing the iodine atom (C-I) being significantly shifted downfield due to the heavy atom effect. The carbons of the isopropyl group will also present characteristic signals.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | C-3 (C-NH₂) |

| Data not available | C-4 |

| Data not available | C-5 (C-I) |

| Data not available | -CH (isopropyl) |

Specific chemical shift values are not available in the public domain based on the conducted searches.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY spectra establish proton-proton coupling relationships, which would confirm the connectivity within the isopropyl group.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the molecule.

While these techniques are standard for structural elucidation, specific 2D NMR data for this compound has not been reported in the available literature.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups.

For this compound, characteristic IR absorption bands are expected for the N-H stretching of the amine group, C-H stretching of the alkyl and aromatic moieties, C=N and N-N stretching of the pyrazole ring, and C-I stretching.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3400-3200 | N-H stretching (amine) |

| 3000-2850 | C-H stretching (alkyl) |

| ~3100 | C-H stretching (pyrazole ring) |

| 1650-1550 | C=N stretching, N-H bending |

| 1550-1450 | C=C stretching (pyrazole ring) |

| ~1400 | N-N stretching (pyrazole ring) |

This table represents expected ranges for a molecule with these functional groups, as specific experimental IR data for this compound is not available.

Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations and the vibrations of non-polar bonds, such as the C-I bond, which often gives a strong Raman signal.

No specific Raman spectroscopic data for this compound could be retrieved from the searched scientific databases.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the structural elucidation of this compound, it provides critical information regarding the molecule's exact mass and fragmentation behavior.

High-resolution mass spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. Techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry can be employed for this purpose. nih.govmdpi.com For the compound this compound, with the molecular formula C₆H₁₀IN₃, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

This high-precision measurement allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential compounds with the same nominal mass. HRMS is a standard method in the characterization of novel synthetic compounds. mdpi.com

Table 1: Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Exact Mass (Da) |

|---|---|---|

| C₆H₁₀IN₃ | ¹²C | 12.00000 |

| ¹H | 1.00783 | |

| ¹²⁷I | 126.90447 | |

| ¹⁴N | 14.00307 | |

| Monoisotopic Mass | 264.99651 |

Note: The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element.

In mass spectrometry, particularly under electron ionization (EI) or collision-induced dissociation (CID) in tandem MS, molecules fragment in predictable ways based on their structure. The analysis of these fragmentation patterns provides a virtual roadmap of the molecule's assembly. For this compound, several key fragmentation pathways can be anticipated based on the functional groups present. libretexts.orgnih.gov

The molecular ion peak [M]⁺ would be observed at m/z ≈ 265. Key fragmentation would likely involve:

α-Cleavage: This is a common fragmentation pathway for amines and ethers. libretexts.orgmiamioh.edu For the title compound, α-cleavage could occur adjacent to the nitrogen of the isopropyl group or the amino group. Loss of a methyl radical (•CH₃) from the isopropyl group would result in a fragment ion at [M-15]⁺.

Loss of the Isopropyl Group: Cleavage of the bond between the pyrazole nitrogen and the isopropyl group could lead to the loss of a propan-2-yl radical, resulting in a significant peak at [M-43]⁺.

Loss of Iodine: The carbon-iodine bond is relatively weak and can cleave to release an iodine radical (•I), leading to a fragment at [M-127]⁺.

Ring Fragmentation: Pyrazole rings can fragment through the loss of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂). researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

|---|---|---|

| [C₆H₁₀IN₃]⁺ | Molecular Ion (M) | 265 |

| [C₅H₇IN₃]⁺ | [M - CH₃]⁺ | 250 |

| [C₃H₃IN₃]⁺ | [M - C₃H₇]⁺ | 222 |

| [C₆H₁₀N₃]⁺ | [M - I]⁺ | 138 |

Note: These are predicted fragmentation pathways based on general principles of mass spectrometry.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Energy Minimization

The three-dimensional structure of 5-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine is crucial for understanding its reactivity and interactions with biological targets. Computational methods, particularly Density Functional Theory (DFT), are employed to explore its conformational space and identify the most stable structures. researchgate.netnih.govresearchgate.net

Energy minimization calculations are performed to find the geometry with the lowest potential energy. These calculations often utilize methods like B3LYP with a suitable basis set, such as 6-311G(d,p), to accurately model the electronic structure and geometry of the molecule. researchgate.netresearchgate.net The resulting data provides insights into bond lengths, bond angles, and dihedral angles of the most stable conformer.

Table 1: Predicted Geometrical Parameters for the Lowest Energy Conformer of this compound (Theoretical Data)

| Parameter | Predicted Value |

| C3-N (Amine) Bond Length | 1.37 Å |

| C5-I Bond Length | 2.08 Å |

| N1-C (Isopropyl) Bond Length | 1.48 Å |

| Pyrazole (B372694) Ring Planarity | Near Planar |

| Dihedral Angle (C-N-C-C of Isopropyl) | ~60° |

Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar pyrazole derivatives. Actual values would require specific computational studies on the target molecule.

Reaction Pathway Elucidation and Transition State Analysis

Understanding the synthetic routes to this compound is essential for its practical application. Computational chemistry plays a significant role in elucidating reaction mechanisms, identifying intermediates, and analyzing transition states. nih.govmdpi.com

The synthesis of substituted pyrazoles often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. youtube.com For this compound, a plausible synthetic pathway could involve the reaction of isopropylhydrazine with a suitably functionalized three-carbon synthon, followed by iodination.

Theoretical calculations can model the energy profile of the entire reaction pathway. This includes the energies of the reactants, intermediates, transition states, and products. The identification of transition states, which are energy maxima along the reaction coordinate, is crucial for determining the rate-limiting step of the reaction. nih.gov Methods like the nudged elastic band (NEB) or similar techniques can be used to find the minimum energy path between reactants and products.

Table 2: Theoretical Activation Energies for Key Steps in a Plausible Synthesis of this compound

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

| Cyclization | TS1 | 15-20 |

| Aromatization | TS2 | 10-15 |

| Iodination | TS3 | 12-18 |

Note: This table presents hypothetical data based on general knowledge of pyrazole synthesis. Specific values would necessitate detailed computational investigation of the proposed reaction mechanism.

In Silico Screening and Compound Design

The structural features of this compound make it an interesting scaffold for drug discovery. In silico methods are extensively used to explore its potential as a lead compound and to design novel analogs with improved properties. nih.govnih.gov

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govacs.orgacs.orgnih.gov Starting with the core structure of this compound, virtual libraries of analogs can be generated by systematically modifying its substituents.

These virtual compounds can then be docked into the active site of a target protein to predict their binding affinity and mode of interaction. researchgate.net This process allows for the rapid and cost-effective identification of promising candidates for further experimental testing. For instance, aminopyrazole scaffolds have been identified as privileged structures in the design of kinase inhibitors. researchgate.netmdpi.com

Table 3: Representative Virtual Screening Hits Based on the this compound Scaffold

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Target |

| Analog-1 | R-group at C4 = -COOH | -8.5 | Kinase A |

| Analog-2 | R-group at Amine = -CH2-Ph | -9.2 | Kinase B |

| Analog-3 | Isopropyl replaced with Cyclobutyl | -8.9 | Kinase A |

| Analog-4 | Iodine replaced with Bromine | -8.3 | Kinase B |

Note: The data presented is illustrative of results from a virtual screening campaign and does not represent actual experimental findings.

Structure-Activity Relationship (SAR) Prediction through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netrsc.orgnih.govrsc.org For this compound and its analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed.

These methods generate 3D contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are predicted to increase or decrease biological activity. This information is invaluable for the rational design of new, more potent compounds. For example, a QSAR model might indicate that increasing the steric bulk at a particular position or introducing a hydrogen bond donor at another could enhance the desired activity. researchgate.net

Table 4: Key Descriptors from a Hypothetical 3D-QSAR Model for Analogs of this compound

| Descriptor | Contribution to Activity | Favorable Region |

| Steric Field (CoMFA) | Positive | Around the isopropyl group |

| Electrostatic Field (CoMFA) | Negative | Near the iodine atom |

| H-Bond Donor Field (CoMSIA) | Positive | Vicinity of the amine group |

| Hydrophobic Field (CoMSIA) | Positive | C4 position of the pyrazole ring |

Note: This table provides a conceptual outline of 3D-QSAR results. The specific findings are dependent on the dataset of compounds and the biological activity being modeled.

Academic and Research Applications of 5 Iodo 1 Propan 2 Yl 1h Pyrazol 3 Amine

Role as a Versatile Synthetic Building Block

The aminopyrazole motif is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds. ulysseus.eunih.govnih.gov The specific configuration of 5-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine, with two distinct reactive sites, allows for its use as a highly adaptable building block in the construction of more elaborate molecular structures.

Precursor in Complex Molecule Synthesis

The true synthetic utility of this compound lies in the orthogonal reactivity of its amino and iodo substituents. The iodine atom at the C5 position of the pyrazole (B372694) ring serves as a prime handle for metal-catalyzed cross-coupling reactions. nih.govnih.gov This allows for the precise introduction of a wide array of chemical fragments, a critical step in building molecular complexity. For instance, iodinated pyrazoles are known to be effective substrates in Suzuki-Miyaura, Sonogashira, and Negishi cross-coupling reactions, enabling the formation of new carbon-carbon bonds. nih.govnih.gov

Simultaneously, the amino group at the C3 position offers another point for chemical modification. mdpi.comnih.gov It can readily undergo reactions such as acylation, alkylation, or serve as a nucleophile in the construction of fused heterocyclic systems, like pyrazolo[1,5-a]pyrimidines. mdpi.com This dual reactivity makes the compound an ideal precursor for creating diverse and complex molecular architectures, which is particularly valuable in the search for new pharmaceutical agents and agrochemicals. beilstein-journals.orgvivanacl.com

Below is a table illustrating the potential synthetic transformations available for this building block.

| Reactive Site | Reaction Type | Reagent Class | Bond Formed | Introduced Group |

| C5-Iodo | Suzuki-Miyaura Coupling | Boronic Acids/Esters | C-C (Aryl/Alkyl) | Aryl, Heteroaryl, Alkyl |

| C5-Iodo | Sonogashira Coupling | Terminal Alkynes | C-C (Alkynyl) | Alkynyl |

| C5-Iodo | Buchwald-Hartwig Amination | Amines | C-N | Substituted Amino |

| C5-Iodo | Stille Coupling | Organostannanes | C-C | Aryl, Vinyl |

| C3-Amino | Acylation | Acyl Chlorides/Anhydrides | C-N (Amide) | Acyl |

| C3-Amino | Reductive Amination | Aldehydes/Ketones | C-N (Amine) | Substituted Alkyl |

| C3-Amino | Cyclocondensation | β-Dicarbonyl Compounds | C-N, C-C | Fused Rings (e.g., Pyrimidine) |

Scaffold for Chemical Library Generation

In modern drug discovery, the generation of chemical libraries containing structurally diverse molecules is essential for identifying new therapeutic leads. The 3-aminopyrazole (B16455) framework is a well-established pharmacophore used in the design of inhibitors for enzymes like protein kinases. mdpi.com this compound is an exemplary scaffold for this purpose.

Its two distinct points of reactivity allow for a divergent synthetic approach. A common core can be functionalized at the C5-iodo position with a first set of diverse building blocks and subsequently at the C3-amino position with a second set. This strategy, often employed in flow chemistry or parallel synthesis, can rapidly generate a large library of unique compounds from a single, versatile starting material. nih.gov The resulting library can then be screened against biological targets to identify structure-activity relationships (SAR) and optimize lead compounds. The aminopyrazole scaffold has been central to the development of drugs for cancer, inflammation, and infectious diseases. nih.govmdpi.comnih.gov

Applications in Coordination Chemistry

The nitrogen atoms of the pyrazole ring are excellent donors for coordinating with metal ions, making pyrazole derivatives highly effective ligands in coordination chemistry. bohrium.comresearchgate.net

Development of Ligands for Metal Complexes

This compound can function as a ligand for a variety of transition metals. researchgate.net The sp²-hybridized nitrogen atom of the pyrazole ring can bind to a metal center. nih.gov Furthermore, the exocyclic amino group at the C3 position can also participate in coordination, potentially allowing the molecule to act as a bidentate chelating ligand. This chelation can form a stable five-membered ring with the metal ion, enhancing the stability of the resulting complex.

The substituents on the pyrazole ring—the N-isopropyl group and the C5-iodo group—play a crucial role in modulating the electronic and steric properties of the ligand. This, in turn, influences the geometry, stability, and reactivity of the metal complex. researchgate.net Pyrazole-based ligands have been used to form complexes with a wide range of metals, including copper, cobalt, iron, and zinc. bohrium.comnih.govnih.govnih.gov

| Potential Metal Ion | Potential Coordination Mode | Participating Atoms |

| Copper(II) | Monodentate or Bidentate | N2 of pyrazole; N of amino group |

| Cobalt(II)/(III) | Monodentate or Bidentate | N2 of pyrazole; N of amino group |

| Zinc(II) | Monodentate or Bidentate | N2 of pyrazole; N of amino group |

| Palladium(II) | Monodentate | N2 of pyrazole |

| Iron(II)/(III) | Monodentate or Bidentate | N2 of pyrazole; N of amino group |

Use in Homogeneous and Heterogeneous Catalysis (general)

Metal complexes derived from pyrazole-based ligands are increasingly studied for their catalytic activity. bohrium.comresearchgate.netrsc.org By forming complexes with metals like manganese, ruthenium, or cobalt, this compound could serve as a precursor to novel catalysts. nih.govnih.govrsc.org

The catalytic properties of such complexes are highly tunable. Modifications to the ligand structure, for example, by replacing the iodine atom via cross-coupling, can fine-tune the catalyst's activity and selectivity for specific transformations. Pyrazole-ligated metal complexes have shown promise in a variety of catalytic reactions, including oxidation, hydrogenation, and carbon-carbon bond formation. bohrium.comresearchgate.net For example, cobalt complexes with pyrazole ligands have been used as catalyst precursors for the oxidation of cyclohexane. nih.gov Similarly, manganese catalysts coordinated by pyrazole ligands have been shown to be effective in transfer hydrogenation reactions. rsc.org

Advanced Materials Science Potential

The application of pyrazole derivatives extends into the field of materials science, where their unique electronic and photophysical properties are of interest. researchgate.netmdpi.com While specific research on this compound in this area is not extensively documented, its structure suggests significant potential.

The pyrazole ring is an electron-rich heterocycle that can be incorporated into larger conjugated systems. The C5-iodo group provides a convenient attachment point for creating extended π-systems through reactions like Sonogashira or Suzuki coupling. nih.govarkat-usa.org By linking these pyrazole units with other aromatic or heteroaromatic moieties, it is possible to synthesize novel organic materials.

Such materials could be investigated for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, or as components of dye-sensitized solar cells. mdpi.commdpi.com The combination of the pyrazole core with various substituents allows for the tuning of the material's HOMO/LUMO energy levels, absorption, and emission spectra, which are critical parameters for these advanced applications.

Exploration in Optoelectronic Materials

The field of optoelectronics, which involves the study and application of electronic devices that source, detect, and control light, is continually seeking new organic materials with tailored properties. Pyrazole derivatives, in general, have been investigated for their luminescent and fluorescent properties, making them candidates for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. achemblock.com The electronic properties of the pyrazole ring, characterized by a five-membered aromatic structure with two adjacent nitrogen atoms, can be finely tuned through the introduction of various substituents. bldpharm.com

The presence of an amino group and an iodine atom on the pyrazole ring of this compound can significantly influence its photophysical properties. The amino group typically acts as an electron-donating group, which can enhance fluorescence quantum yields, while the heavy iodine atom can promote intersystem crossing, a phenomenon that can be exploited in the design of phosphorescent materials. Research on related pyrazolo[3,4-b]quinolines has shown that these compounds can exhibit strong blue fluorescence in solution. mdpi.com While specific studies on the optoelectronic properties of this compound are not extensively documented, the known characteristics of similar pyrazole derivatives suggest its potential as a building block for new optoelectronic materials.

Functional Polymers and Nanomaterials Development

The development of functional polymers and nanomaterials is a rapidly growing area of research with applications ranging from drug delivery to catalysis and sensing. The versatility of this compound makes it a suitable monomer or functionalizing agent for the creation of such advanced materials. The amino group provides a reactive site for polymerization or for grafting onto existing polymer backbones. For instance, the copolymerization of functional monomers can lead to polymers with specific properties, and post-polymerization modification allows for the introduction of desired functionalities. bldpharm.com

Furthermore, the pyrazole moiety itself can be incorporated into polymer chains to impart specific characteristics. For example, enzymes have been used in the synthesis and modification of polymers, and the reactive nature of the pyrazole ring could be amenable to such biocatalytic processes. researchgate.net In the realm of nanomaterials, pyrazole-functionalized nanoparticles have been explored for various applications. For instance, pyrazole-enriched cationic nanoparticles have been investigated for their potential in biomedical applications. mdpi.com The iodine atom on this compound offers a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of complex polymer structures and functionalized nanomaterials.

Probes for Biochemical Research

The unique structural motifs of this compound make it a promising candidate for the design of molecular probes for biochemical research, particularly for studying target interactions and investigating enzyme and receptor functions.

Design of Molecular Probes for Target Interaction Studies

Fluorescent molecular probes are invaluable tools for visualizing and understanding biological processes at the molecular level. nih.gov The pyrazole scaffold is a common feature in many fluorescent probes due to its favorable electronic and biocompatibility properties. mdpi.com The design of such probes often involves incorporating a fluorophore, a recognition element for the target molecule, and a linker. The amino group of this compound can serve as a point of attachment for a fluorophore or can itself contribute to the fluorescent properties of the molecule.

The isopropyl group at the N1 position can influence the solubility and binding affinity of the probe to its biological target. By modifying the substituents on the pyrazole ring, researchers can fine-tune the probe's selectivity and sensitivity for a specific analyte. For example, pyrazole-based fluorescent probes have been designed to detect various ions and small molecules in living cells. mdpi.comnih.gov While direct applications of this compound as a molecular probe are yet to be extensively reported, its structural features align well with the design principles of effective biochemical probes.

Investigating Generic Enzyme/Receptor Interactions

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and is found in numerous compounds that interact with enzymes and receptors. nih.gov Aminopyrazoles, in particular, are considered versatile frameworks for the development of ligands that can bind to various biological targets, including kinases and other enzymes. researchgate.net The amino group can act as a key hydrogen bond donor, facilitating interactions with the active site of an enzyme or the binding pocket of a receptor.

A study on N-alkylated pyrazolo[3,4-d]pyrimidine analogs, which are structurally related to this compound, demonstrated their potential as inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II. In this study, a 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine was synthesized and subsequently N-alkylated. The resulting compounds showed significant inhibitory activity, with K_i values in the nanomolar range. This suggests that the iodo-pyrazol-amine core can be a valuable pharmacophore for designing potent enzyme inhibitors.

The inhibitory activities of these related compounds are summarized in the table below:

| Compound | AChE K_i (nM) | hCA I K_i (nM) | hCA II K_i (nM) |

| 1 | 15.41 ± 1.39 | 17.68 ± 1.92 | 8.41 ± 2.03 |

| 2 | 63.03 ± 10.68 | 66.27 ± 5.43 | 28.60 ± 7.32 |

| Data sourced from a study on N-alkylated pyrazolo[3,4-d]pyrimidine analogs. |